TRK Inhibitor Intermediate: Patented Route Yields Low-Nanomolar Potency
The compound is the direct precursor for pyrazolo[1,5-a]pyrimidine TRK inhibitors in US10011604. The final molecule, derived specifically from the 2-cyclopropyl-7-trifluoromethyl-5-carboxylic acid scaffold, demonstrated an IC50 of 40.6 nM against TRK kinases in both Omnia and ELISA enzymatic assays [1]. This potency is intrinsic to the scaffold's substitution vector; altering the carboxylic acid position to the 2-isomer (CAS 436088-48-1) would yield a different molecule with no guaranteed activity.
| Evidence Dimension | In vitro TRK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 40.6 nM (via its downstream derivative, US10011604 Example 37) |
| Comparator Or Baseline | Isoform with 2-carboxylic acid substitution pattern (CAS 436088-48-1) |
| Quantified Difference | Structural isomer prevents equivalent binding; activity for the 2-isomer derivative is unreported/unknown. |
| Conditions | Omnia Kinase Assay (Invitrogen) and ELISA; pH 7.5 [1] |
Why This Matters
Procurement of the correct regioisomer is mandatory to reproduce patent-protected potency; the wrong isomer lacks any demonstrated activity.
- [1] BindingDB Entry BDBM200611. Affinity Data for TRK Inhibitor (US10011604, Example 37). IC50: 40.6 nM. Assay: Omnia Kinase Assay & ELISA. View Source
